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Compound of Interest

Compound Name:
4-(3-Chloro-5-

methoxyphenyl)piperidine

CAS No.: 1783405-60-6

Cat. No.: B2357142

Get Quote

Molecular Weight & Chemical Entity Guide

Core Identity & Physicochemical Profile[1][2][3][4]
[5][6][7]
4-(3-Chloro-5-methoxyphenyl)piperidine is a specialized medicinal chemistry building block

belonging to the 4-arylpiperidine class.[1] This scaffold is considered a "privileged structure" in

drug discovery, frequently serving as the pharmacophore core for G-protein coupled receptor

(GPCR) ligands, including serotonin (5-HT) and dopamine receptor modulators.[1]

The specific 3-chloro-5-methoxy substitution pattern on the phenyl ring introduces unique

electronic and steric vectors, often utilized to optimize metabolic stability (blocking metabolic

soft spots) or to probe hydrophobic pockets in target proteins.[1]
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For precise analytical characterization (LC-MS/HRMS), distinction between the Average

Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for mass

spectrometry identification) is critical.

Parameter Value Calculation Basis

Chemical Formula C₁₂H₁₆ClNO Stoichiometric composition

Average Molecular Weight 225.72 g/mol
Weighted average of natural

isotope abundance

Monoisotopic Mass 225.0920 Da Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O

Exact Mass (M+H)⁺ 226.0993 Da
Protonated species observed

in positive ESI-MS

CAS Number 1783405-60-6 Unique Chemical Identifier

Structural Descriptors & Properties
Lipophilicity (cLogP): ~2.8 (Predicted). The chloro- substituent increases lipophilicity relative

to the methoxy- analogue, enhancing membrane permeability.[1]

Acidity (pKa): ~9.8 (Piperidine Nitrogen). The molecule exists predominantly as a cationic

ammonium species at physiological pH (7.4).

Topological Polar Surface Area (TPSA): 21.3 Å² (Low TPSA suggests excellent blood-brain

barrier penetration potential).[1]

Synthetic Methodology
Expert Insight: While direct reduction of pyridines is possible, it often yields mixtures or requires

harsh conditions. The most robust, scalable route for 4-arylpiperidines with specific substitution

patterns (like 3-Cl, 5-OMe) is the Suzuki-Miyaura Coupling strategy.[1] This approach allows for

the convergent assembly of the biaryl-like core under mild conditions, preserving the halogen

handle.[1]
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Route: Coupling of N-Boc-4-piperidone enol triflate with 3-chloro-5-methoxyphenylboronic acid,

followed by hydrogenation and deprotection.[1]

Step 1: Enol Triflate Formation[1]
Reagents:N-Boc-4-piperidone, Lithium Diisopropylamide (LDA), N-Phenyl-

bis(trifluoromethanesulfonimide) (PhNTf₂).[1]

Conditions: THF, -78°C.

Mechanism: Kinetic deprotonation of the ketone followed by trapping with the triflating agent

to form the vinyl triflate.

Step 2: Suzuki-Miyaura Coupling
Reagents: Vinyl triflate (from Step 1), 3-Chloro-5-methoxyphenylboronic acid, Pd(dppf)Cl₂ (5

mol%), K₂CO₃.[1]

Conditions: 1,4-Dioxane/Water (4:1), 80°C, 4 hours.

Critical Control Point: Degas solvents thoroughly to prevent Pd oxidation and homocoupling

byproducts.[1]

Outcome: Formation of the N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine

intermediate.[1]

Step 3: Selective Hydrogenation & Deprotection[1]
Hydrogenation: H₂ (1 atm), PtO₂ (Adam's Catalyst) or Pd/C.

Note: Care must be taken to avoid hydrodechlorination.[1] PtO₂ is often preferred over

Pd/C when aryl chlorides are present.[1] Alternatively, use Wilkinson's catalyst for

homogeneous reduction.

Deprotection: 4M HCl in Dioxane or TFA/DCM.[1]

Isolation: Neutralize with NaOH to obtain the free base 4-(3-Chloro-5-
methoxyphenyl)piperidine.[1]
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Synthesis Workflow Diagram
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Click to download full resolution via product page

Figure 1: Convergent synthetic pathway via Suzuki-Miyaura cross-coupling, ensuring retention

of the aryl-chloride motif.[1]

Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized material, the following analytical signatures must be

confirmed.

Proton NMR (¹H-NMR) Expectations
Solvent: CDCl₃ or DMSO-d₆

Aromatic Region (6.7 - 7.0 ppm):

Expect a pattern of three distinct singlets (or narrow doublets, J ~ 2 Hz) due to the meta-

substitution pattern (1,3,5-substituents).

Proton between Cl and OMe: ~6.7 ppm.[1]

Proton between Cl and Alkyl: ~6.9 ppm.[1]

Proton between OMe and Alkyl: ~6.8 ppm.[1]

Methoxy Group: Strong singlet (3H) at 3.8 ppm.

Piperidine Ring:
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Methine (CH-Ar): Multiplet at ~2.6 ppm (tt, J ~ 12, 3.5 Hz).

Alpha-Protons (N-CH₂): Broad multiplets at ~3.2 ppm (eq) and ~2.7 ppm (ax).[1]

Beta-Protons: Multiplets at ~1.8 ppm and ~1.6 ppm.[1]

Amine Proton (NH): Broad singlet (variable shift depending on concentration/salt form),

typically ~2.0 ppm for free base.

Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI+).

Parent Ion: Look for [M+H]⁺ = 226.1.

Isotope Pattern: The presence of Chlorine (³⁵Cl/³⁷Cl ratio ~3:1) provides a diagnostic "A+2"

peak.

226.1 (100%)

228.1 (~32%)

Absence of this 3:1 pattern indicates loss of chlorine (hydrodechlorination impurity).

Medicinal Chemistry Context
Structural Activity Relationship (SAR) Logic
Why select the 3-Chloro-5-methoxy substitution?

Metabolic Blocking: The chlorine atom at the 3-position blocks CYP450-mediated oxidation

at a typically reactive site on the phenyl ring.[1]

Electronic Tuning: The electron-withdrawing Chlorine (-I effect) and electron-donating

Methoxy (+M effect) create a unique dipole vector, influencing binding affinity in electrostatic

pockets of GPCRs (e.g., 5-HT₂A, D₂ receptors).[1]

Conformational Bias: The 3,5-disubstitution creates a "flat" but wide steric profile, preventing

free rotation in tight binding pockets compared to a 4-substituted analogue.[1]
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Pathway Utility Diagram[7]
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Figure 2: SAR utility of the 3-chloro-5-methoxy motif in drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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